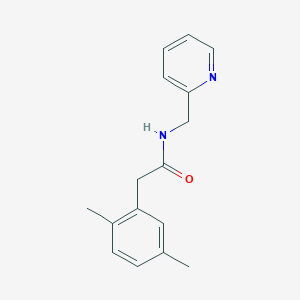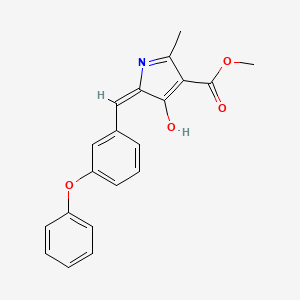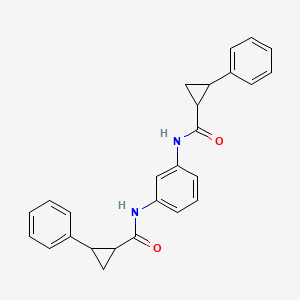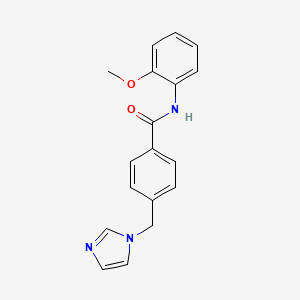![molecular formula C11H12N4O B5975276 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a triazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is believed to exert its effects through inhibition of protein kinases and phosphatases, which are key regulators of cellular signaling pathways. By modulating the activity of these enzymes, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitter systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for investigating specific cellular processes. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is relatively easy to synthesize and can be used in a variety of experimental systems. However, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can be toxic at high concentrations, and its effects can be influenced by various factors, including pH and temperature.
Direcciones Futuras
There are a number of potential future directions for research involving 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one. One area of interest is the development of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand the mechanisms of action of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one and its effects on various cellular processes. Finally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one may have potential applications in the development of new imaging techniques for studying cellular processes in vivo.
Métodos De Síntesis
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylphenylamine with cyanogen bromide and subsequent reaction with dimethylformamide dimethyl acetal. Another method involves the reaction of 4-methylphenylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes. 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has also been used as a tool for investigating the activity of various enzymes and proteins, including protein kinases and phosphatases. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have potential applications in the development of anti-cancer drugs.
Propiedades
IUPAC Name |
6-methyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENHKZLHBKAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-methyl-2-[(2-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5975196.png)
![2-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975198.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5975209.png)

![6-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5975219.png)
![1-acetyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B5975227.png)
![4-[1-(1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B5975230.png)

![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)


![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)
